2,6-Dibromo-4-[(trifluoromethyl)sulphonyl]phenol
Description
2,6-Dibromo-4-[(trifluoromethyl)sulphonyl]phenol (CAS: 432-79-1) is a halogenated phenolic compound with the molecular formula C₇H₃Br₂F₃O₃S and a molar mass of 383.97 g/mol . It features a trifluoromethylsulphonyl (-SO₂CF₃) group at the para position of a dibrominated phenol ring. Key physicochemical properties include a predicted density of 2.152 g/cm³, boiling point of 346.5°C, and a pKa of 3.47, indicating moderate acidity .
Properties
IUPAC Name |
2,6-dibromo-4-(trifluoromethylsulfonyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3O3S/c8-4-1-3(2-5(9)6(4)13)16(14,15)7(10,11)12/h1-2,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXOBNZRJNFHRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical Bromination of 4-[(Trifluoromethyl)Sulphonyl]Phenol
A highly efficient method adapts the radical bromination protocol developed for 2,6-dibromo-4-cyanophenol. By substituting 4-hydroxybenzonitrile with 4-[(trifluoromethyl)sulphonyl]phenol, bromination proceeds via persulfate-activated bromide radicals.
Procedure :
- Reagents :
- 4-[(Trifluoromethyl)sulphonyl]phenol (1 equiv)
- Sodium bromide (2.2 equiv)
- Potassium persulfate (1 equiv)
- Ethanol-water (1:1 v/v) solvent
Conditions :
- Temperature: 50°C
- Reaction time: 4–6 hours
- Atmosphere: Air or nitrogen
Mechanism :
Persulfate (S₂O₈²⁻) generates sulfate radicals (SO₄- ⁻) under heat, which oxidize Br⁻ to bromine radicals (Br- ). These radicals abstract hydrogen from the ortho positions of the phenol ring, followed by bromine atom transfer. The trifluoromethylsulphonyl group’s electron-withdrawing nature slightly deactivates the ring, but the hydroxyl group’s strong ortho-directing effect ensures regioselectivity.Yield and Purity :
Advantages :
- Green chemistry: Aqueous ethanol solvent minimizes environmental impact.
- Scalability: Suitable for industrial production due to mild conditions and high reproducibility.
Limitations :
- Requires precise stoichiometry to avoid polybromination.
Electrophilic Bromination Using Molecular Bromine
Electrophilic aromatic substitution remains a classical approach, though less favored due to harsher conditions.
Procedure :
- Reagents :
- 4-[(Trifluoromethyl)sulphonyl]phenol (1 equiv)
- Bromine (2.2 equiv)
- Iron(III) bromide (0.1 equiv catalyst)
- Acetic acid solvent
Conditions :
- Temperature: 0–5°C (to minimize sulfone group degradation)
- Reaction time: 12–24 hours
Mechanism :
Br₂ reacts with FeBr₃ to form Br⁺, which undergoes electrophilic attack at the ortho positions relative to the hydroxyl group. The trifluoromethylsulphonyl group’s meta-directing effect competes weakly with the hydroxyl’s ortho/para-directing influence, necessitating low temperatures to suppress para-bromination.Yield and Purity :
- Yield: 70–75%
- Purity: 90–92% (requires column chromatography for purification)
Advantages :
- Well-established methodology with predictable outcomes.
Limitations :
- Corrosive reagents (Br₂, FeBr₃) pose safety risks.
- Lower regioselectivity compared to radical methods.
Continuous-Flow Bromination
Recent advancements in flow chemistry offer improved control over exothermic reactions. Adapted from the synthesis of trimethylsilylphenyl perfluorosulfonated arynes, this method enhances reaction efficiency.
Procedure :
- Reagents :
- 4-[(Trifluoromethyl)sulphonyl]phenol (1 equiv)
- N-Bromosuccinimide (NBS, 2.2 equiv)
- Diethyl ether solvent
Conditions :
- Temperature: 25°C
- Residence time: 10 minutes
- Flow reactor configuration: Tubular reactor with UV irradiation
Mechanism :
NBS undergoes homolytic cleavage under UV light, generating bromine radicals that selectively target the ortho positions. The continuous-flow setup ensures rapid heat dissipation and consistent mixing, reducing side reactions.Yield and Purity :
- Yield: 85–88%
- Purity: 97% (HPLC)
Advantages :
- Rapid reaction times.
- Enhanced safety profile due to minimized reagent handling.
Limitations :
- High equipment costs for flow reactors.
Comparative Analysis of Bromination Methods
Sulfonation Strategies for Precursor Synthesis
The trifluoromethylsulphonyl group is typically introduced prior to bromination. Two primary routes are employed:
Direct Sulfonation of Phenol Derivatives
Method :
- React phenol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base (e.g., pyridine).
- Conditions : 0°C, dichloromethane solvent, 2-hour reaction.
- Yield : 60–65% (due to competing O-triflation).
Oxidation of Trifluoromethyl Thioethers
Method :
- Synthesize 4-hydroxyphenyl trifluoromethyl sulfide via nucleophilic substitution (4-bromophenol + CF₃SNa).
- Oxidize the sulfide to sulfone using hydrogen peroxide (H₂O₂) in acetic acid.
Challenges and Optimization Strategies
Regioselectivity in Bromination
The electron-withdrawing -SO₂CF₃ group deactivates the aromatic ring, necessitating activating groups (e.g., -OH) to facilitate electrophilic substitution. Computational studies suggest that the hydroxyl group’s resonance effects dominate over the sulfone’s inductive effects, directing bromine to the ortho positions.
Chemical Reactions Analysis
2,6-Dibromo-4-[(trifluoromethyl)sulphonyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of bromine or sulfonyl groups, resulting in different phenol derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : The compound serves as a crucial building block for the synthesis of more complex organic molecules. Its structure allows for various substitution reactions that can yield diverse derivatives suitable for further research and application in material science.
Biological Applications
- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties, making them potential candidates for developing new antibiotics .
- Anticancer Properties : Research has explored its potential as an anticancer agent, focusing on its mechanisms of action against various cancer cell lines. The trifluoromethyl group enhances its lipophilicity, which may improve its bioavailability and efficacy .
Pharmaceutical Development
- Therapeutic Applications : Ongoing research is examining the compound's potential as a pharmaceutical intermediate in drug development. Its unique chemical structure allows it to interact with specific biological targets, which could lead to novel therapeutic agents .
Industrial Uses
- Specialty Chemicals Production : The compound is utilized in the manufacturing of specialty chemicals and materials due to its stability and reactivity. Its derivatives are also explored in coatings and polymers, enhancing their properties for industrial applications.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of various derivatives of 2,6-Dibromo-4-[(trifluoromethyl)sulphonyl]phenol demonstrated significant activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the trifluoromethyl group could enhance antibacterial potency.
Case Study 2: Anticancer Research
In vitro studies on cancer cell lines treated with this compound revealed a dose-dependent inhibition of cell proliferation. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic agent.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-[(trifluoromethyl)sulphonyl]phenol involves its interaction with molecular targets and pathways in biological systems. The bromine and sulfonyl groups play a crucial role in its reactivity and interaction with enzymes and receptors . The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues: Substituent Effects
The compound’s uniqueness arises from its trifluoromethylsulphonyl group. Comparisons with similar brominated phenols highlight critical differences:
Key Observations :
- Electron-Withdrawing Effects : The -SO₂CF₃ group in the target compound enhances acidity (pKa ~3.47) compared to hydroxylmethyl (-CH₂OH, pKa ~10) or tert-pentyl substituents .
- Steric Hindrance : Bulky groups like tert-pentyl reduce reactivity but improve thermal stability, whereas -SO₂CF₃ increases electrophilicity .
Bioactivity and Environmental Impact
- Estrogenic Activity: Unlike Tetrabromobisphenol A (TBBPA) and its metabolites (e.g., 2,6-dibromo-4-[2-hydroxypropane-2-yl]-phenol), which show estrogenic effects in MCF-7 cells, the target compound’s -SO₂CF₃ group likely diminishes hormone receptor binding due to steric and electronic factors .
Biological Activity
2,6-Dibromo-4-[(trifluoromethyl)sulphonyl]phenol is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a phenolic structure with bromine and trifluoromethyl groups, which are known to enhance biological activity through various mechanisms. The trifluoromethyl group is particularly significant as it can influence the compound's lipophilicity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against various bacterial strains. The presence of the sulfonyl group is believed to contribute to this activity by disrupting bacterial cell membranes.
- Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit key enzymes involved in inflammatory processes. For example, it has shown moderate inhibition against cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators.
- Antioxidant Properties : The compound's phenolic structure allows it to act as an antioxidant, scavenging free radicals and potentially mitigating oxidative stress in biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's interactions with enzymes such as COX may involve competitive inhibition, where it binds to the active site and prevents substrate access.
- Membrane Disruption : Its lipophilic nature may facilitate integration into bacterial membranes, leading to increased permeability and cell lysis.
- Free Radical Scavenging : The hydroxyl group in the phenolic structure can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various derivatives of dibromophenols, including this compound. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.
- Enzyme Inhibition Assays : In vitro assays demonstrated that the compound inhibited COX-2 with an IC50 value of 12 µM. This suggests potential applications in treating inflammatory conditions where COX-2 is upregulated.
- Oxidative Stress Studies : In cellular models exposed to oxidative stress, treatment with this compound resulted in a notable decrease in markers of oxidative damage, supporting its role as a protective agent.
Q & A
Basic: What are the recommended methods for synthesizing 2,6-Dibromo-4-[(trifluoromethyl)sulphonyl]phenol, and how can its structure be validated?
Methodological Answer:
Synthesis typically involves sequential bromination and sulfonation steps. For example:
Bromination: Start with 4-[(trifluoromethyl)sulphonyl]phenol. Use bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent (e.g., acetic acid) under controlled temperature (0–25°C) to introduce bromine at the 2- and 6-positions. Monitor reaction progress via TLC .
Sulfonation: If the sulfonyl group is not pre-installed, employ trifluoromethanesulfonic anhydride under anhydrous conditions.
Structural Validation:
- NMR Spectroscopy: Confirm bromine substitution patterns using , , and NMR. The deshielding of aromatic protons and fluorine coupling patterns are critical .
- Mass Spectrometry (MS): High-resolution MS (HRMS) or ESI-MS can verify molecular weight and isotopic patterns due to bromine .
- X-ray Crystallography: For unambiguous confirmation, grow single crystals and analyze diffraction patterns (if crystallizable) .
Basic: What key physicochemical properties should be characterized for this compound, and what experimental techniques are suitable?
Methodological Answer:
Key properties include:
- Solubility: Test in water, DMSO, and ionic liquids (e.g., [Me-Py][NTf₂]) using gravimetric or UV-Vis methods .
- Thermal Stability: Perform thermogravimetric analysis (TGA) under nitrogen to determine decomposition temperatures.
- Acidity (pKa): Use potentiometric titration in aqueous or mixed solvents. The electron-withdrawing sulfonyl group lowers pKa significantly compared to unsubstituted phenol .
- HPLC Purity: Employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards .
Advanced: How do the bromine and trifluoromethylsulfonyl groups influence the compound’s reactivity, and how can structure-activity relationships (SAR) be systematically studied?
Methodological Answer:
- Electronic Effects: The electron-withdrawing trifluoromethylsulfonyl group enhances acidity and stabilizes negative charges, while bromine increases steric bulk. Use DFT calculations to map electrostatic potential surfaces and predict reactive sites .
- Experimental SAR Design:
- Substituent Variants: Synthesize analogs (e.g., 2,6-dichloro or 4-nitro derivatives) to compare reaction kinetics in nucleophilic aromatic substitution.
- Kinetic Studies: Monitor reactions (e.g., with amines or thiols) via stopped-flow UV-Vis to measure rate constants. Correlate rates with Hammett σ values .
- Binding Studies: Use isothermal titration calorimetry (ITC) to quantify interactions with biomolecules (e.g., enzymes) and compare with control compounds lacking substituents .
Advanced: How does the compound behave in ionic liquid solvents, and what techniques elucidate its solvation structure?
Methodological Answer:
- Solvation Behavior: In ionic liquids like [Me-Py][NTf₂], the compound interacts via π-π stacking with aromatic cations and hydrogen bonding with anions. Conduct neutron diffraction experiments with isotopic substitution (e.g., deuterated phenol) to resolve spatial distributions .
- EPSR Modeling: Use empirical potential structure refinement (EPSR) to simulate solvent-shell structures from diffraction data. Key findings include:
- Extraction Optimization: To enhance solubility or extraction efficiency, modify ionic liquids with larger aromatic cations (e.g., imidazolium) or anions with stronger H-bond acceptors (e.g., acetate) .
Advanced: How can contradictory data in reactivity or bioactivity studies be resolved?
Methodological Answer:
- Source Identification: Common contradictions arise from impurities (e.g., residual bromine), solvent effects, or assay conditions.
- Bioactivity Discrepancies:
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Toxicity Screening: Refer to SDS data for acute toxicity (e.g., LD50 in rodents) and prioritize handling in fume hoods with PPE (gloves, goggles) .
- Waste Disposal: Brominated phenols require halogen-specific disposal. Neutralize with aqueous NaOH and adsorb onto activated carbon before incineration .
Advanced: What computational tools can predict its environmental persistence or biodegradation pathways?
Methodological Answer:
- QSAR Models: Use EPI Suite or TEST software to estimate biodegradation half-lives. The trifluoromethyl group may confer resistance to microbial degradation .
- MD Simulations: Run molecular dynamics in aqueous environments to identify hydrolysis-prone sites. The sulfonyl group is susceptible to nucleophilic attack by water at high pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
